BZiPAR: A Versatile Fluorogenic Substrate for Trypsin and Lysosomal Proteases - An In-depth Technical Guide
BZiPAR: A Versatile Fluorogenic Substrate for Trypsin and Lysosomal Proteases - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of trypsin and certain lysosomal proteases.[1][2] Its utility stems from its ability to be cleaved by these proteases, resulting in a significant fluorescent signal that can be readily measured. This technical guide provides a comprehensive overview of BZiPAR, including its mechanism of action, kinetic parameters with trypsin, application in lysosomal protease activity assays, detailed experimental protocols, and its relevance in associated signaling pathways.
Upon enzymatic cleavage, the non-fluorescent BZiPAR substrate is converted first to a fluorescent monoamide and subsequently to the highly fluorescent Rhodamine 110.[3][4][5] This process allows for the continuous monitoring of enzyme activity. The resulting fluorescent product has excitation and emission maxima of approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescein filter sets. A key advantage of the Rhodamine 110 fluorophore is that its fluorescence intensity remains stable across a pH range of 3 to 9.
Data Presentation: Quantitative Data Summary
While specific kinetic parameters for BZiPAR with a wide range of proteases are not extensively documented in publicly available literature, the following tables summarize known kinetic data for trypsin with related substrates to provide a comparative context.
Table 1: Kinetic Parameters of Trypsin with Various Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Synthetic Peptide (Arg-Leu) | Bovine Trypsin | 8-10 | - | 1-2 x 106 | |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Pancreatic Porcine Trypsin | - | - | 2.18 x 107 | |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Recombinant Porcine Trypsin | - | - | 3.97 x 106 | |
| K81P-R119T Mutant Trypsin | Engineered | - | - | 1.002 x 106 (min-1mM-1) | |
| Wild-type Trypsin | Engineered | - | - | 3.244 x 105 (min-1mM-1) |
Note: The kcat/Km values provide an indication of the catalytic efficiency of the enzyme for a given substrate.
Table 2: General Properties of BZiPAR
| Property | Value | Reference(s) |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | |
| Molecular Formula | C72H90Cl2N14O13 | Inferred from structure |
| Molecular Weight | 1478.5 g/mol | Inferred from structure |
| Excitation Maximum (cleaved product) | ~498 nm | |
| Emission Maximum (cleaved product) | ~521 nm | |
| Cell Permeability | Yes |
Experimental Protocols
In Vitro Trypsin Activity Assay using BZiPAR
This protocol provides a general framework for measuring trypsin activity in a purified system. Optimal conditions may vary depending on the specific experimental setup.
Materials:
-
BZiPAR substrate
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Purified Trypsin
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Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
-
Prepare BZiPAR stock solution: Dissolve BZiPAR in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare working solutions:
-
Dilute the BZiPAR stock solution in Assay Buffer to the desired final concentrations (e.g., in the range of the expected Km).
-
Prepare a series of trypsin dilutions in cold Assay Buffer.
-
-
Assay setup:
-
Add 50 µL of the BZiPAR working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the trypsin dilution to each well.
-
For a negative control, add 50 µL of Assay Buffer without trypsin.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~498 nm and emission at ~521 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).
-
Live-Cell Lysosomal Protease Activity Assay using BZiPAR
BZiPAR is cell-permeant and can be used to measure the activity of certain lysosomal proteases, such as cathepsins, in living cells.
Materials:
-
Cultured cells
-
BZiPAR substrate
-
Cell culture medium
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Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
BZiPAR Loading:
-
Prepare a working solution of BZiPAR in pre-warmed cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Remove the old medium from the cells and replace it with the BZiPAR-containing medium.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the BZiPAR-containing medium.
-
Wash the cells two to three times with warm PBS or fresh culture medium to remove extracellular substrate.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for Rhodamine 110 (e.g., a standard FITC filter set). Increased intracellular fluorescence indicates protease activity.
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization, followed by neutralization), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter.
-
-
Controls:
-
Include untreated cells as a negative control to measure background fluorescence.
-
To confirm that the observed fluorescence is due to the activity of specific proteases, cells can be pre-incubated with a relevant protease inhibitor (e.g., a broad-spectrum cathepsin inhibitor) before adding BZiPAR.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Trypsin Signaling via PAR2
Trypsin is a known activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and tissue repair. Activation of PAR2 by trypsin initiates a signaling cascade that can lead to the activation of Mitogen-Activated Protein Kinases (MAPK) and other downstream effectors.
Caption: Trypsin-mediated PAR2 activation and downstream signaling.
Lysosomal Protease (Cathepsin) Involvement in Apoptosis
Lysosomal proteases, particularly cathepsins, can be released into the cytosol upon lysosomal membrane permeabilization (LMP), a key event in some forms of apoptosis. Once in the cytosol, these proteases can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Lysosomal protease-mediated apoptotic pathway.
Experimental Workflows
Workflow for In Vitro Enzyme Kinetics with BZiPAR
Caption: Workflow for determining enzyme kinetics using BZiPAR.
Workflow for Live-Cell Lysosomal Protease Assay
Caption: Workflow for live-cell lysosomal protease activity assay.
Conclusion
BZiPAR is a valuable tool for researchers studying trypsin and lysosomal proteases. Its fluorogenic nature allows for sensitive and real-time monitoring of enzymatic activity both in vitro and in living cells. While specific kinetic data for BZiPAR across a wide range of proteases remains to be fully elucidated, the provided protocols and comparative data offer a solid foundation for its application in research and drug discovery. The ability to measure intracellular protease activity provides a powerful method to investigate the role of these enzymes in complex cellular processes and signaling pathways. Further characterization of BZiPAR's interactions with specific lysosomal cathepsins will undoubtedly expand its utility in understanding the intricate roles of these proteases in health and disease.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (BZiPAR) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. cpcscientific.com [cpcscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
